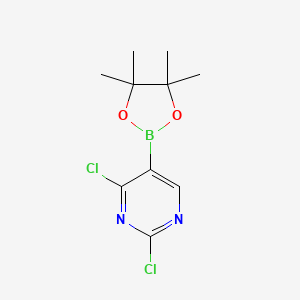

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

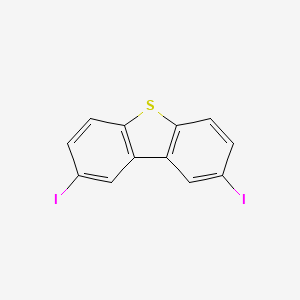

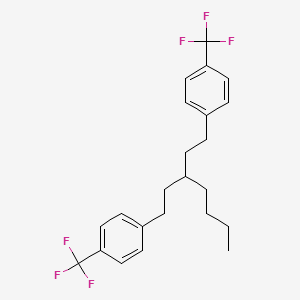

“2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” is a chemical compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a boronic ester, which is a compound related to boric acid and contains a carbon–boron bond .

Synthesis Analysis

The synthesis of such compounds often involves borylation, a process where a boron atom is added to a molecule . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” is complex due to the presence of the pyrimidine ring and the boronic ester. The structure was solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Wissenschaftliche Forschungsanwendungen

Borylation of Alkylbenzenes

This compound can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This process is crucial in the synthesis of various organic compounds.

Hydroboration of Alkynes and Alkenes

It can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This reaction is a cornerstone in the field of organic chemistry, allowing for the formation of borane adducts that can be further manipulated for the synthesis of a wide array of organic compounds.

Coupling with Aryl Iodides

This compound can be used in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates . These reactions are fundamental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.

Asymmetric Hydroboration of 1,3-Enynes

It can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This reaction is a powerful tool in the synthesis of complex organic molecules with high enantioselectivity.

Phosphitylation of Alcohols and Heteroatomic Nucleophiles

Although not directly related to the compound , a similar compound, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This process results in the formation of useful glycosyl donors and ligands.

Synthesis of Novel Copolymers

A similar compound, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This suggests that “2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” could potentially have similar applications in polymer science.

Wirkmechanismus

Mode of Action

Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Eigenschaften

IUPAC Name |

2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2N2O2/c1-9(2)10(3,4)17-11(16-9)6-5-14-8(13)15-7(6)12/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILQUEVRDMMIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660641 |

Source

|

| Record name | 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine | |

CAS RN |

1073354-24-1 |

Source

|

| Record name | 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)

![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)

![N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine](/img/structure/B6590394.png)

![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)